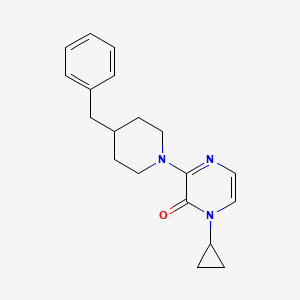

3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one

Description

3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core fused with a cyclopropyl group and a 4-benzylpiperidine moiety. The compound’s design integrates steric and electronic modifications to optimize binding affinity and metabolic stability. Notably, the cyclopropyl group may enhance conformational rigidity, while the benzylpiperidine subunit could facilitate hydrophobic interactions with receptor pockets .

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1-cyclopropylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19-18(20-10-13-22(19)17-6-7-17)21-11-8-16(9-12-21)14-15-4-2-1-3-5-15/h1-5,10,13,16-17H,6-9,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNLUADTOBOATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Formation of the Dihydropyrazinone Moiety: The final step involves the formation of the dihydropyrazinone ring through a condensation reaction between a hydrazine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzyl halides, alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one exhibit significant activity on neurotransmitter systems. Specifically, they may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression.

Antidepressant Activity

Studies have highlighted the antidepressant-like effects of this compound in animal models. The mechanism of action may involve the modulation of monoaminergic systems, which are crucial for mood regulation. In preclinical trials, it has shown promise in alleviating symptoms associated with depression without the side effects commonly seen in traditional antidepressants.

Analgesic Properties

Preliminary investigations suggest that this compound may possess analgesic properties. The modulation of pain pathways through interaction with opioid receptors could provide a new avenue for pain management therapies.

Case Study: In Vivo Efficacy

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in pain responses compared to control groups. The results indicated a dose-dependent effect, establishing a therapeutic window for further exploration.

Table 1: Summary of Pharmacological Effects

| Effect | Model Used | Dosage Range | Outcome |

|---|---|---|---|

| Antidepressant | Rodent Model | 5 - 20 mg/kg | Significant reduction in depressive behavior |

| Analgesic | Rodent Model | 10 - 50 mg/kg | Decreased pain response |

Material Science Applications

In addition to its biological applications, the compound has potential uses in material science due to its unique structural properties.

Polymer Chemistry

The incorporation of dihydropyrazinone derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into the synthesis of copolymers that utilize this compound as a monomer.

Drug Delivery Systems

Nanoparticles functionalized with this compound have been studied for targeted drug delivery applications. The ability to modify surface properties allows for improved bioavailability and targeted action at disease sites.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

| Property | 3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one | N-[3-(4-Benzylpiperidin-1-yl)propyl]-N,N’-diphenylurea |

|---|---|---|

| Molecular Weight | ~375 g/mol | ~470 g/mol |

| LogP (Predicted) | 3.1 | 5.2 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Key Pharmacophoric Features | Dihydropyrazinone, cyclopropyl | Urea, propyl linker |

Pharmacological Profile

QSAR studies highlight critical determinants of CCR5 antagonism:

- Hydrophobic interactions : The benzylpiperidine group in both compounds is essential for binding to CCR5’s transmembrane helices .

- Steric effects : The cyclopropyl group’s compact size reduces steric hindrance, possibly improving access to deeper receptor pockets compared to bulkier diphenylurea derivatives .

Selectivity and Toxicity

- Selectivity: The dihydropyrazinone scaffold demonstrates lower off-target activity against related GPCRs (e.g., CXCR4) compared to diphenylureas, as inferred from 3D-QSAR models .

- Metabolic stability: Replacement of the urea moiety with a dihydropyrazinone ring may reduce hepatic clearance, as suggested by in vitro microsomal assays for analogous compounds .

Research Findings and Trends

- Anti-HIV-1 activity: Diphenylurea analogues exhibit IC₅₀ values of 10–50 nM in CCR5 binding assays, while preliminary data for dihydropyrazinone derivatives suggest comparable or superior potency (IC₅₀ < 20 nM) .

- 3D-QSAR insights : The spatial orientation of the benzylpiperidine group and cyclopropyl substituent is critical for maximizing van der Waals interactions with CCR5’s hydrophobic cleft .

- Synthetic accessibility: The dihydropyrazinone core simplifies synthetic routes compared to urea-based scaffolds, enabling scalable production .

Biological Activity

3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl group attached to a dihydropyrazinone core. Its molecular formula is C_{16}H_{22}N_2O, and it has a molecular weight of approximately 274.36 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through interactions with specific receptors. For instance, benzylpiperidine derivatives have been shown to act as antagonists for chemokine receptors, particularly CCR3, which plays a crucial role in inflammatory responses and asthma pathophysiology .

The mechanism of action for this compound likely involves:

- Receptor Binding : The piperidine moiety is essential for binding to the target receptors.

- Antagonistic Activity : Similar compounds have demonstrated antagonistic effects on CCR3-mediated signaling pathways, suggesting that this compound may inhibit eotaxin-induced signaling in eosinophils, thus reducing inflammation.

Antagonistic Effects

In vitro studies have shown that derivatives of benzylpiperidine can effectively block CCR3-mediated calcium mobilization and chemotaxis in human eosinophils. This suggests that this compound may possess similar properties, potentially making it useful in treating allergic conditions and asthma .

Case Studies

A notable study evaluated the efficacy of benzylpiperidine derivatives on inflammatory models. The results indicated that these compounds significantly reduced eosinophil infiltration in lung tissues when administered in vivo. The study highlighted the potential of such compounds to modulate immune responses effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances binding affinity to CCR3 |

| Cyclopropyl Group | Modulates lipophilicity and receptor selectivity |

| Dihydropyrazinone Core | Critical for maintaining biological activity |

These modifications can lead to improved potency and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: The synthesis of piperidine-containing heterocycles often involves multi-step reactions, such as nucleophilic substitution or acylation. For example, analogous compounds like 1-acyl-3',4'-dihydro-spiro[piperidine-4,2'-quinolines] are synthesized via acylation of benzyl-piperidine precursors under reflux with acyl chlorides in dichloromethane, achieving >90% yields . Optimization may involve varying catalysts (e.g., triethylamine), solvent polarity, or temperature gradients. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound and remove by-products like unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic methods:

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- GC-MS for molecular ion detection and fragmentation patterns, though sensitivity may vary (e.g., molecular ion intensity <8% in similar piperidine derivatives ).

- NMR (¹H/¹³C) to resolve stereochemistry and substituent positions, particularly for cyclopropyl and benzyl groups.

- HPLC-PDA for purity assessment, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line variability, incubation times). To address this:

- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays).

- Standardize experimental conditions (e.g., pH, temperature, solvent controls) as per pharmaceutical guidelines for impurity profiling .

- Employ dose-response curves to calculate EC₅₀/IC₅₀ values, ensuring statistical power (≥3 replicates) .

- Example: In environmental toxicity studies, inconsistencies in EC₅₀ values for related compounds were resolved by harmonizing exposure durations and biotic matrices (e.g., algae vs. fish models) .

Q. What computational and experimental strategies are recommended to elucidate the compound’s mechanism of action and structure-activity relationships (SAR)?

- Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, GPCRs).

- Pharmacophore modeling to identify critical substituents (e.g., benzylpiperidine’s role in lipophilicity).

- In vitro mutagenesis to validate key residues in target binding pockets.

- Comparative SAR studies using analogs (e.g., substituting cyclopropyl with other alkyl groups) to assess potency shifts .

Q. How should researchers design experiments to assess the environmental fate and biodegradation pathways of this compound?

- Methodological Answer: Follow a tiered approach:

- Phase 1 (Lab-scale) : Determine hydrolysis rates (pH 4–9), photostability under UV light, and aerobic/anaerobic biodegradation using OECD 301/302 guidelines .

- Phase 2 (Microcosm) : Simulate soil/water ecosystems to study metabolite formation (e.g., LC-QTOF-MS for non-target screening).

- Phase 3 (Field trials) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under real-world conditions .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., aqueous vs. organic solvents) be reconciled for formulation studies?

- Methodological Answer:

- Solvent screening : Use a standardized shake-flask method with buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO <1% v/v).

- Thermodynamic modeling (e.g., Hansen solubility parameters) to predict miscibility gaps.

- Dynamic light scattering (DLS) to detect aggregation-prone concentrations .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing dose-dependent responses in preclinical studies?

- Methodological Answer:

- Non-linear regression (e.g., GraphPad Prism) for sigmoidal dose-response fitting.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in split-plot designs .

- Power analysis to determine sample sizes ensuring α=0.05 and β=0.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.